molecular formula C16H15ClN4S B5637382 MFCD06009476

MFCD06009476

Cat. No.: B5637382
M. Wt: 330.8 g/mol
InChI Key: ABGJGMRCMRGDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06009476 is a boronic acid derivative, structurally characterized by a phenyl ring substituted with halogen atoms (e.g., bromine, chlorine) and a boronic acid group (-B(OH)₂). Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and sensor technologies due to their unique reactivity and ability to form stable complexes with diols .

Key inferred properties of this compound:

  • Molecular weight: Estimated ~235–250 g/mol, based on comparable boronic acids .
  • Solubility: Expected to be moderate in polar aprotic solvents (e.g., tetrahydrofuran) but low in aqueous media, typical of halogenated aromatics .
  • Pharmacological profile: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are plausible, as seen in structurally related compounds .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(2-phenylethylsulfanyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S/c17-14-9-5-4-8-13(14)15-19-20-16(21(15)18)22-11-10-12-6-2-1-3-7-12/h1-9H,10-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGJGMRCMRGDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD06009476 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield. Common methods include the use of specific catalysts and solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure consistency and efficiency. These methods may include continuous flow reactors and advanced purification techniques to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: MFCD06009476 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products are often characterized by advanced analytical techniques to ensure their purity and structure .

Scientific Research Applications

MFCD06009476 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may serve as a probe or marker in biochemical assays. In medicine, it could be explored for its potential therapeutic effects. Industrially, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD06009476 involves its interaction with specific molecular targets and pathways. These interactions lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Structural Impact on Properties :

  • Halogen addition : Bromine increases molecular weight and reduces solubility compared to chlorine. For example, (6-Bromo-2,3-Cl₂-phenyl)boronic acid has 18% lower solubility than (3-Bromo-5-Cl-phenyl)boronic acid due to increased hydrophobicity .
  • Substituent position : Meta-substituted derivatives (e.g., 3-Bromo-5-Cl) exhibit higher BBB permeability than ortho/di-substituted analogs, likely due to reduced steric effects .

Functional Analogs

Compounds with distinct structures but overlapping applications (e.g., Suzuki-Miyaura catalysts, drug intermediates):

Compound CAS No. Molecular Formula Key Functional Similarity Divergence from this compound
4-Bromobenzoic acid 1761-61-1 C₇H₅BrO₂ Catalyst in cross-coupling reactions Carboxylic acid group replaces -B(OH)₂, limiting complexation ability
Phenylboronic acid 98-80-6 C₆H₇BO₂ Base structure for Suzuki reactions Lacks halogen substituents, reducing electrophilicity

Functional Implications :

  • Reactivity: Halogenated boronic acids (e.g., this compound) enable regioselective coupling reactions, unlike non-halogenated phenylboronic acid .
  • Drug development : Bromine/chlorine substituents enhance binding affinity in kinase inhibitors compared to carboxylic acid analogs, as seen in preclinical studies .

Research Findings and Discussion

Pharmacological Considerations

  • BBB permeability : this compound’s meta-substitution may enhance CNS drug delivery compared to di-ortho-substituted boronic acids .

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